Butanedioic acid, 3-hydroxy-2,2-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

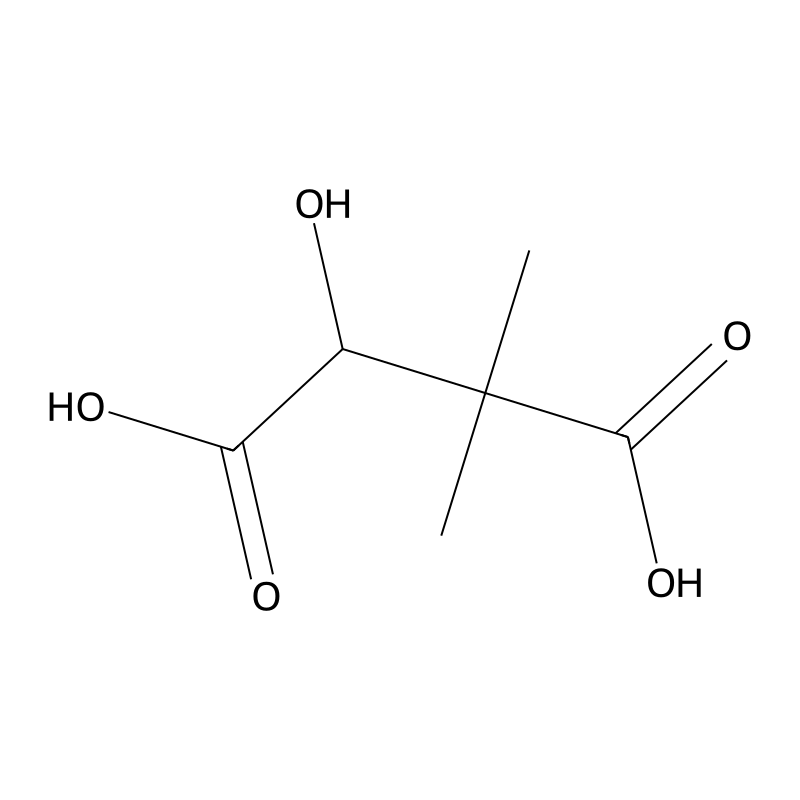

Butanedioic acid, 3-hydroxy-2,2-dimethyl- is a chemical compound with the molecular formula and a molecular weight of 162.14 g/mol. It is also known by its IUPAC name, 3-hydroxy-2,2-dimethylbutanedioic acid. This compound is characterized by its hydroxyl group (-OH) attached to the third carbon of a butanedioic acid structure, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry.

- Esterification: Reacting with alcohols to form esters. For example, it can react with ethanol to produce butanedioic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler compounds.

- Reduction: The hydroxyl group can be reduced to yield an alkane derivative.

These reactions are significant for synthesizing derivatives that may exhibit different biological activities or enhanced properties for specific applications .

The biological activity of butanedioic acid, 3-hydroxy-2,2-dimethyl- has been explored in various studies. It has shown potential as a:

- Antioxidant: Capable of scavenging free radicals and reducing oxidative stress.

- Antitumor Agent: Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

- Metabolic Modulator: It may influence metabolic pathways due to its structural similarity to other important biological molecules.

Further research is required to fully elucidate its mechanisms of action and therapeutic potential .

Several synthetic routes have been developed for producing butanedioic acid, 3-hydroxy-2,2-dimethyl-. Common methods include:

- Aldol Condensation: Combining acetaldehyde and formaldehyde under basic conditions followed by hydrolysis.

- Oxidation of Alcohols: Using oxidizing agents on the corresponding alcohol derivatives.

- Biocatalysis: Employing enzymes to selectively produce the compound from simpler substrates.

These methods allow for varying degrees of selectivity and yield depending on the conditions used .

Butanedioic acid, 3-hydroxy-2,2-dimethyl- finds applications in several areas:

- Pharmaceuticals: As a building block in drug synthesis due to its biological activity.

- Food Industry: Used as a flavoring agent or preservative due to its acidity.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

Its versatility makes it valuable across multiple sectors .

Butanedioic acid, 3-hydroxy-2,2-dimethyl- shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester | C8H16O3 | 160.21 g/mol |

| Butanedioic acid, 3-hydroxy-2,2-dimethyl-, dimethyl ester | C8H14O5 | 190.19 g/mol |

| Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | C10H18O5 | 218.25 g/mol |

Uniqueness

What sets butanedioic acid, 3-hydroxy-2,2-dimethyl- apart from these similar compounds is its specific hydroxyl group positioning and branching at the second carbon atom. This configuration influences its reactivity and biological properties significantly compared to other esters and acids derived from butanoic or butanedioic acids.